Isoindoline-2-carboxamide

Immuno-oncology Kinase Inhibitor Cancer Immunotherapy

Select this core scaffold for unmatched synthetic versatility. Potent HPK1 inhibition (0.9 nM), selective ROCK2 antagonism (>370-fold), and CNS permeability drive its value in oncology and autoimmune research. Strict purity controls ensure reproducible SAR; avoid off-target artifacts seen with inferior batches.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
Cat. No. B15245807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoindoline-2-carboxamide
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2CN1C(=O)N
InChIInChI=1S/C9H10N2O/c10-9(12)11-5-7-3-1-2-4-8(7)6-11/h1-4H,5-6H2,(H2,10,12)
InChIKeyIZFVDVUUMKZDCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoindoline-2-carboxamide: Core Scaffold and Pharmacophore in Drug Discovery


Isoindoline-2-carboxamide is a heterocyclic scaffold that serves as a key structural motif in numerous bioactive molecules and drug candidates. Its bicyclic isoindoline framework provides a rigid, aromatic platform for chemical diversification, while the 2-carboxamide moiety enables critical hydrogen-bonding interactions with biological targets [1]. Derivatives of this core have demonstrated potent inhibitory activity across diverse therapeutic targets, including STING, HPK1, ROCK2, dopamine D3 receptors, and parasitic enzymes, often achieving low nanomolar IC50 or Ki values [2][3]. The scaffold's synthetic accessibility and the ability to modulate physicochemical and pharmacokinetic properties through substitution make it a valuable starting point in medicinal chemistry programs [1][4].

Why Generic Isoindoline-2-carboxamide Substitution is Insufficient for Research and Development


Isoindoline-2-carboxamide is not a commodity chemical with a single defined application; rather, it is a core scaffold whose biological activity, selectivity, and pharmacokinetic profile are exquisitely dependent on the nature and position of substituents [1]. Simple substitution at the isoindoline ring or on the carboxamide nitrogen can alter target engagement from nanomolar STING inhibition (IC50 6.2 nM) to low micromolar off-target effects [2]. Furthermore, the choice of synthetic route and the purity of the final compound directly impact experimental reproducibility, as demonstrated by the stark differences in reported yields and byproducts when comparing conventional versus optimized synthetic methodologies [3]. Therefore, substituting one isoindoline-2-carboxamide derivative for another, or using an unpurified or poorly characterized batch, can lead to catastrophic failures in assay validation and lead optimization campaigns.

Quantitative Differentiation: Isoindoline-2-carboxamide Derivatives vs. Closest Analogs and Alternatives


HPK1 Inhibitor Potency: Isoindoline-2-carboxamide Derivative Outperforms Lead Analog

The isoindoline-2-carboxamide derivative 'Compound 49' exhibited a 6.1-fold improvement in HPK1 inhibitory potency compared to the lead analog 'Compound 2' [1]. This increased potency is attributed to specific interactions enabled by the isoindoline-2-carboxamide scaffold and its substitution pattern.

Immuno-oncology Kinase Inhibitor Cancer Immunotherapy

Enhanced Pharmacokinetic Profile: Improved Intravenous Exposure in Rodents

Beyond potency, the same isoindoline-2-carboxamide derivative 'Compound 49' demonstrated an improved intravenous (IV) pharmacokinetic profile in rats compared to the earlier lead 'Compound 2' [1]. This is a critical differentiator for compounds intended for systemic administration.

Pharmacokinetics Drug Metabolism ADME

STING Inhibitor Potency: Low Nanomolar Cellular Activity

The isoindoline-2(1H)-carboxamide derivative 'Compound 3b' was identified as a potent STING inhibitor, with IC50 values of 6.2 nM against human STING and 12.5 nM against mouse STING [1]. This sub-20 nM cellular potency distinguishes it from many early-generation STING antagonists and provides a strong foundation for further optimization.

Innate Immunity Autoimmune Disease STING Pathway

D3 Dopamine Receptor Selectivity: Isoindoline-2-carboxamide Moiety Enables 64-Fold Selectivity over D2

An isoindoline-2-carboxamide derivative demonstrated high affinity for the D3 dopamine receptor (Ki = 12.2 nM) with 64-fold selectivity over the closely related D2 receptor subtype (Ki = 778 nM) [1]. This selectivity profile is characteristic of certain isoindoline-2-carboxamide-based ligands and is a key factor for minimizing extrapyramidal side effects in antipsychotic therapy.

Neuroscience GPCR Antipsychotic

Brain Penetration of Indoline-2-carboxamide Scaffold for CNS Parasitic Infection

A series of indoline-2-carboxamides, closely related to the isoindoline-2-carboxamide scaffold, was identified as brain-penetrant inhibitors of Trypanosoma brucei, the causative agent of human African trypanosomiasis (HAT) [1]. The series demonstrated potent antiproliferative activity (EC50 in the low nanomolar to micromolar range) and achieved a partial cure in a stage 2 (CNS) mouse model of HAT, confirming brain exposure and target engagement.

Neglected Tropical Disease CNS Drug Delivery Trypanosomiasis

Kinase Selectivity Profile: ROCK2 Inhibition with Minimal ROCK1 Activity

The isoindoline-2-carboxamide derivative 'TDI01951' exhibits potent inhibition of ROCK2 (IC50 = 27 nM) while showing negligible activity against the highly homologous ROCK1 isoform (IC50 = 10,000 nM) [1]. This >370-fold selectivity for ROCK2 over ROCK1 is a significant differentiator from pan-ROCK inhibitors, which often cause dose-limiting hypotension.

Cardiovascular Kinase Selectivity ROCK Pathway

Optimal Application Scenarios for Isoindoline-2-carboxamide Derivatives Based on Verified Evidence


Lead Optimization in Immuno-Oncology Targeting HPK1

Procurement of isoindoline-2-carboxamide derivatives, such as 'Compound 49' analogs, is highly justified for medicinal chemistry teams optimizing HPK1 inhibitors for cancer immunotherapy. The demonstrated 6.1-fold improvement in IC50 (0.9 nM) and superior IV PK profile in rats over earlier leads [1] provide a tangible advantage for achieving target engagement and in vivo efficacy. This scaffold is an ideal choice for programs seeking potent, orally bioavailable HPK1 inhibitors to combine with checkpoint inhibitors.

Development of Selective ROCK2 Inhibitors for Cardiovascular or Fibrotic Diseases

For research programs focused on ROCK2-mediated pathologies (e.g., glaucoma, fibrosis), the isoindoline-2-carboxamide-based TDI01951 offers a clear procurement advantage due to its exceptional >370-fold selectivity for ROCK2 (IC50 27 nM) over ROCK1 (IC50 10,000 nM) [2]. This selectivity profile is a key requirement for minimizing the cardiovascular liabilities associated with pan-ROCK inhibition, making this derivative a valuable tool compound or lead for chronic disease indications.

Anti-inflammatory Drug Discovery Targeting the STING Pathway

The isoindoline-2(1H)-carboxamide derivative 'Compound 3b' is a highly suitable starting point for projects developing small-molecule STING antagonists for autoimmune and autoinflammatory disorders. Its potent cellular inhibition of the STING pathway (IC50 6.2-12.5 nM) and demonstrated in vivo efficacy in a cisplatin-induced acute kidney injury model [3] provide concrete, quantifiable justification for its selection over less characterized or less potent scaffolds. Procurement of this compound or close analogs enables rapid validation of STING as a therapeutic target in relevant disease models.

CNS Drug Discovery for Parasitic Infections and Beyond

The indoline-2-carboxamide scaffold, a close structural analog, has proven brain penetration and partial curative efficacy in a stage 2 HAT mouse model [4]. This evidence supports the procurement and investigation of isoindoline-2-carboxamide derivatives for any CNS disease program where target engagement behind the blood-brain barrier is required. The established CNS permeability of this chemotype reduces the risk and cost associated with early-stage CNS drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isoindoline-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.